Chemical and physical properties of Voclosporin-d4
Chemical and physical properties of Voclosporin-d4
This guide provides an in-depth overview of the chemical and physical properties of Voclosporin-d4, a deuterated analog of the novel calcineurin inhibitor, Voclosporin. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its core characteristics, mechanism of action, and relevant experimental methodologies.
Core Chemical and Physical Properties
Voclosporin-d4 is the deuterated form of Voclosporin, an immunosuppressant used in the treatment of lupus nephritis (LN)[1]. The inclusion of deuterium (B1214612) atoms makes it a useful internal standard for quantitative bioanalytical assays. A summary of its key properties, along with those of its non-deuterated counterpart, is presented below.
| Property | Voclosporin-d4 | Voclosporin |
| Molecular Formula | C63H107D4N11O12[2] | C63H111N11O12[3][4] |
| Molecular Weight | 1218.65 g/mol [2] | 1214.6 g/mol |
| Exact Mass | 1217.87 Da | 1213.84136802 Da |
| Melting Point | >129°C (decomposed) | >129 °C |
| Solubility | Data not available | Less than 0.1 g/L |
| Appearance | White solid (typical) | Data not available |
| Synonyms | ISATX 247-d4, R 1524-d4, trans-ISA 247-d4 | Lupkynis, VCS, ISA247, Luveniq |
Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway
Voclosporin exerts its immunosuppressive effects by inhibiting calcineurin, a crucial enzyme in the T-cell activation pathway. This mechanism is central to its therapeutic efficacy in autoimmune diseases like lupus nephritis.
The key steps in Voclosporin's mechanism of action are as follows:
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Intracellular Binding: Voclosporin, a lipophilic molecule, readily crosses the T-lymphocyte cell membrane. In the cytoplasm, it forms a complex with cyclophilin A.
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Calcineurin Inhibition: The Voclosporin-cyclophilin A complex binds to calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase. This binding physically obstructs the active site of calcineurin, inhibiting its enzymatic activity. A specific structural modification in Voclosporin enhances its binding to the "latch region" of calcineurin, leading to potent inhibition.
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NFAT Dephosphorylation Prevention: Activated calcineurin normally dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. By inhibiting calcineurin, Voclosporin prevents this dephosphorylation.
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Inhibition of T-Cell Activation: Dephosphorylation is a prerequisite for NFAT's translocation into the nucleus. By preventing this, Voclosporin blocks the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The reduction in IL-2 production leads to decreased T-cell proliferation and a dampened immune response.
The following diagram illustrates the calcineurin-NFAT signaling pathway and the inhibitory action of Voclosporin.
Caption: Calcineurin-NFAT signaling pathway and Voclosporin's inhibitory mechanism.
Experimental Protocols
Accurate quantification of Voclosporin-d4 is crucial for its use as an internal standard in pharmacokinetic and other quantitative studies. The following protocols are based on established methods for Voclosporin and are applicable to its deuterated analog.
Sample Preparation for LC-MS/MS Analysis
This protocol outlines a protein precipitation method for extracting Voclosporin-d4 from whole blood samples.
Materials:
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Human whole blood samples
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0.2M Zinc Sulfate (ZnSO4) solution
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Vortex mixer
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Centrifuge
Procedure:
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To a 100 µL aliquot of a whole blood sample, add a protein precipitation solution containing methanol and 0.2M ZnSO4. This solution should also contain the deuterated internal standard, Voclosporin-d4, at a known concentration.
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Vortex the mixture thoroughly to ensure complete protein precipitation and mixing.
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Centrifuge the sample to pellet the precipitated proteins.
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Carefully collect the supernatant for injection into the LC-MS/MS system.
The following diagram illustrates the sample preparation workflow.
Caption: Workflow for the preparation of whole blood samples for LC-MS/MS analysis.
High-Performance Liquid Chromatography (HPLC) Method
This section describes a general Reverse-Phase HPLC (RP-HPLC) method for the analysis of Voclosporin.
Instrumentation:
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HPLC system with a UV detector
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Inertsil ODS C18 column (250 x 4.6 mm, 5µm) or equivalent
Chromatographic Conditions:
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Mobile Phase: Methanol:Acetonitrile (45:55 v/v)
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 273 nm
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Injection Volume: As required by the instrument and method sensitivity.
Standard Solution Preparation:
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Prepare a stock solution of Voclosporin working standard (e.g., 1000 ppm) by dissolving 100 mg in 100 mL of methanol with sonication.
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Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., 20-70 ppm) with the mobile phase.
Sample Preparation:
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Extract Voclosporin from the sample matrix (e.g., capsule formulation) using a suitable solvent and sonication.
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Filter the sample solution through a 0.45 µm nylon membrane filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides high sensitivity and selectivity for the quantification of Voclosporin in biological matrices.
Instrumentation:
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LC-MS/MS system (e.g., Applied Biosystems/MDS-Sciex API3000)
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Zorbax SB-C8 column (2.1x12.5 mm) or equivalent
Chromatographic Conditions:
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Column Temperature: 60°C
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Mobile Phase A (Wash): Water-acetonitrile with 0.02% glacial acetic acid and 0.02 mM sodium acetate
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Mobile Phase B (Elution): Water-methanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate
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Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
Procedure:
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Inject the prepared sample supernatant onto the column.
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Wash the column with Mobile Phase A to remove unretained components.
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Elute Voclosporin and the internal standard (Voclosporin-d4) with Mobile Phase B into the mass spectrometer for detection.
This technical guide provides a foundational understanding of Voclosporin-d4 for research and development purposes. For specific applications, further method development and validation are recommended.
